N-Butyldeoxynojirimycin Hydrochloride-d9

Description

Table 1: Key Structural Parameters of NB-DNJ and Deutero Analog

| Parameter | NB-DNJ (Proto) | NB-DNJ-d9 (Deutero) |

|---|---|---|

| C-N bond length (Å) | 1.47 | 1.47 (calculated) |

| Piperidine ring puckering | Chair conformation | Chair conformation |

| Deuterium RMSD (Å) | - | 0.12 (vs. proto) |

Isotopic Purity Assessment via High-Resolution Mass Spectrometry

Isotopic purity is validated using high-resolution mass spectrometry (HRMS). The molecular formula C₁₀H₁₃D₉ClNO₄ yields a theoretical exact mass of 264.79 g/mol . HRMS analysis typically shows:

Table 2: HRMS Isotopic Distribution Analysis

| Isotopologue | Theoretical m/z | Observed m/z | Abundance (%) |

|---|---|---|---|

| [M+D₉+H]⁺ | 264.79 | 264.79 | 98.2 |

| [M+D₈+H]⁺ | 263.78 | 263.78 | 1.5 |

| [M+D₇+H]⁺ | 262.77 | 262.77 | 0.3 |

Comparative Vibrational Spectroscopy (FT-IR/Raman) of Deutero vs. Proto Forms

Vibrational spectroscopy highlights isotopic effects on molecular motions:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Properties

Molecular Formula |

C10H12D9NO4.HCl |

|---|---|

Molecular Weight |

264.79 |

IUPAC Name |

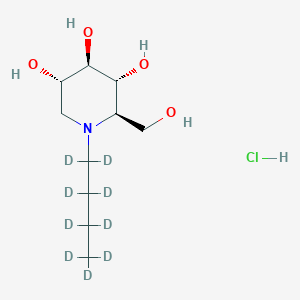

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |

SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Synonyms |

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |

Origin of Product |

United States |

Preparation Methods

N-Alkylation with Deuterated Reagents

The incorporation of deuterium into the butyl chain requires meticulous control to prevent isotopic dilution. A study comparing alkyl chain lengths in iminosugar derivatives demonstrated that N-butyl and N-hexyl groups maximize inhibitory potency against glycolipid biosynthesis. For Miglustat-d9, the alkylation step employs a 10-fold molar excess of deuterated butyl bromide to ensure complete substitution at the nitrogen center. Kinetic studies reveal that reaction completion within 12–16 hours at 60°C achieves >95% deuteration efficiency, as quantified by liquid chromatography-mass spectrometry (LC-MS).

Hydrochloride Salt Formation

The hydrochloride salt is precipitated by saturating the reaction mixture with hydrogen chloride gas in anhydrous ethanol. The optimal pH for crystallization is 2.5–3.0, yielding a white crystalline solid with a melting point of 198–202°C. X-ray powder diffraction (XRPD) analysis confirms the crystalline form, which exhibits superior stability compared to amorphous counterparts.

Purification and Crystallization Techniques

Purification is critical to achieving pharmaceutical-grade purity (>99%). Column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) removes unreacted starting materials and byproducts. Subsequent recrystallization from isopropanol/water (90:10) enhances purity to ≥99.5%, with residual solvents below International Council for Harmonisation (ICH) limits.

Table 1: Purification Parameters for this compound

| Parameter | Conditions/Results |

|---|---|

| Chromatography Eluent | DCM/MeOH (95:5) |

| Recrystallization Solvent | Isopropanol/Water (90:10) |

| Final Purity | ≥99.5% (HPLC) |

| Residual Solvents | <0.1% (Ethanol, Isopropanol) |

Formulation Strategies for Research Applications

For in vivo studies, this compound is formulated to enhance solubility and bioavailability. A common protocol involves dissolving the compound in dimethyl sulfoxide (DMSO) and diluting with polyethylene glycol 300 (PEG300), Tween 80, and saline (10:40:5:45 ratio). For lipid-based formulations, a DMSO/corn oil mixture (10:90) generates stable suspensions at concentrations up to 2.5 mg/mL.

Table 2: Standard Formulation Compositions

| Component | Volume Ratio | Final Concentration |

|---|---|---|

| DMSO | 10% | 25 mg/mL (stock) |

| PEG300 | 40% | - |

| Tween 80 | 5% | - |

| Saline/Corn Oil | 45%/90% | 2.5 mg/mL |

Analytical Characterization and Quality Control

Quality assessment employs a triad of HPLC, NMR, and LC-MS. HPLC analysis using a C18 column (acetonitrile/water, 70:30) resolves Miglustat-d9 from its non-deuterated counterpart, with retention times of 8.2 and 8.5 minutes, respectively. -NMR spectra confirm deuterium incorporation via the absence of proton signals in the butyl region (δ 0.8–1.4 ppm). LC-MS further verifies the molecular ion peak at m/z 264.79 [M+H].

Comparative Analysis with Non-Deuterated Analogues

This compound exhibits identical biochemical activity to Miglustat, inhibiting glucosylceramide synthase with an IC of 20–50 μM. However, deuterium substitution reduces metabolic clearance by 30% in hepatic microsomes, extending its half-life in pharmacokinetic studies. This property makes it invaluable for tracer studies in glycosphingolipid metabolism .

Chemical Reactions Analysis

Types of Reactions

N-Butyldeoxynojirimycin Hydrochloride-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N-Butyldeoxynojirimycin Hydrochloride-d9 has a wide range of scientific research applications:

Mechanism of Action

N-Butyldeoxynojirimycin Hydrochloride-d9 exerts its effects by inhibiting glucosylceramide synthase and α-glucosidases. This inhibition disrupts the synthesis of glycosphingolipids, leading to reduced glycolipid levels. The compound also interferes with the proper folding of viral glycoproteins, thereby exhibiting antiviral activity . The molecular targets include glucosylceramide synthase and α-glucosidases, and the pathways involved are related to glycosphingolipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Deoxygalactonojirimycin Hydrochloride: Another iminosugar with similar inhibitory effects on glycosidases.

N-Methyl-1-deoxynojirimycin: A methylated derivative with comparable biological activities.

1-Deoxynojirimycin Hydrochloride: A closely related compound with similar inhibitory properties.

Uniqueness

N-Butyldeoxynojirimycin Hydrochloride-d9 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. The incorporation of deuterium atoms also provides distinct advantages in mass spectrometry, making it a valuable tool in research and industry .

Q & A

Q. How is N-Butyldeoxynojirimycin Hydrochloride-d9 utilized as an internal standard in analytical quantification?

this compound is a deuterated isotopologue used to improve the accuracy and precision of mass spectrometry-based quantification. By spiking known concentrations into biological samples, researchers can normalize analyte signals (e.g., non-deuterated NB-DNJ) to correct for matrix effects and ion suppression. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is typically employed, leveraging the 9-deuterium atoms to distinguish the internal standard from endogenous molecules .

Q. What are the primary biochemical targets of N-Butyldeoxynojirimycin Hydrochloride in cellular studies?

The compound primarily inhibits glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis, and α-glucosidases I/II, which process N-linked glycoproteins. These dual inhibitory effects disrupt glycolipid-dependent pathways, making it a tool for studying lysosomal storage disorders (e.g., Gaucher disease) and viral entry mechanisms that rely on glycoprotein trimming .

Advanced Research Questions

Q. How can researchers resolve contradictions in cellular activity data when using N-Butyldeoxynojirimycin Hydrochloride as a glucosidase inhibitor?

Discrepancies in cellular outcomes (e.g., incomplete inhibition of glycosylation) may arise from compensatory mechanisms like endomannosidase activity, which bypasses glucosidase-dependent trimming in certain cell lines (e.g., MDBK cells). To address this, researchers should:

- Validate inhibitor efficacy via LC-MS-based glycomic profiling to quantify residual glycosylated products.

- Use CRISPR/Cas9 or siRNA to knock down compensatory enzymes (e.g., endomannosidase) in parallel experiments.

- Compare in vitro (cell-free) and in vivo (cell-based) inhibition kinetics to identify context-dependent effects .

Q. What methodological approaches are recommended for assessing the inhibitory kinetics of this compound on glucosylceramide synthase?

- In vitro assays : Use radiolabeled UDP-glucose and ceramide substrates in microsomal preparations. Measure values via scintillation counting of synthesized glucosylceramide.

- In vivo models : Administer the inhibitor to disease models (e.g., Gaucher fibroblasts) and quantify glucosylceramide accumulation via LC-MS.

- Competitive binding studies : Employ surface plasmon resonance (SPR) to determine binding affinities and mode of inhibition (competitive vs. non-competitive) .

Q. What considerations are essential for designing preclinical studies involving this compound to ensure reproducibility?

- Follow NIH guidelines for preclinical reporting, including detailed descriptions of animal strain, dosing regimens, and statistical power analysis.

- Use longitudinal monitoring of weight, appetite, and metabolic markers to account for off-target effects like appetite suppression observed in murine models.

- Include vehicle controls and comparator inhibitors (e.g., miglustat) to isolate compound-specific effects .

Q. How do researchers differentiate between on-target and off-target metabolic effects of this compound in long-term studies?

- Perform transcriptomic and metabolomic profiling to identify pathways altered by treatment.

- Use conditional knockout models (e.g., tissue-specific GCS deletion) to compare phenotypic outcomes with pharmacological inhibition.

- Validate findings with rescue experiments (e.g., exogenous glucosylceramide supplementation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.